2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique triazepine ring structure, which contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dicarbonitrile precursor with hydrazine derivatives, followed by cyclization to form the triazepine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazepine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazepine ring .
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carbonitrile
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Comparison: Compared to these similar compounds, 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile exhibits unique reactivity and stability due to its distinct triazepine ring structure. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
828294-91-3 |
---|---|
Molekularformel |
C6H3N5O2 |
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
2,4-dioxo-1,5-dihydro-1,3,5-triazepine-6,7-dicarbonitrile |
InChI |
InChI=1S/C6H3N5O2/c7-1-3-4(2-8)10-6(13)11-5(12)9-3/h(H3,9,10,11,12,13) |
InChI-Schlüssel |
IAPIKVMSMWSWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(NC(=O)NC(=O)N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.